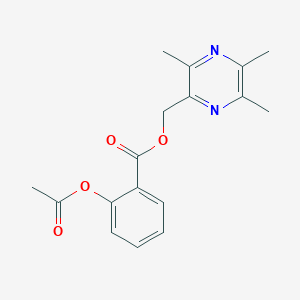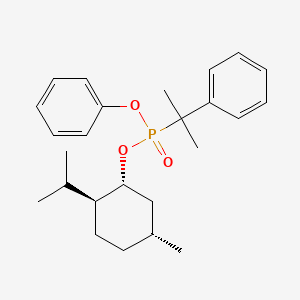
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is a chiral phosphonate ester. This compound is notable for its stereochemistry, which can play a crucial role in its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate typically involves the reaction of a chiral cyclohexyl derivative with a phenyl phosphonate precursor. The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield. For instance, diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature have been used in similar syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure consistency and purity. Techniques such as continuous flow chemistry could be employed to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its unique structure allows researchers to investigate how different stereoisomers interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might be leveraged to develop drugs with specific enantiomeric forms that have desired therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stereochemical purity.
Mécanisme D'action
The mechanism of action for (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound’s phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its chiral centers allow it to interact selectively with biological molecules, potentially influencing enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl hydratropate
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is unique due to its specific combination of chiral centers and the presence of a phosphonate group. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C25H35O3P |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]propan-2-ylbenzene |
InChI |
InChI=1S/C25H35O3P/c1-19(2)23-17-16-20(3)18-24(23)28-29(26,27-22-14-10-7-11-15-22)25(4,5)21-12-8-6-9-13-21/h6-15,19-20,23-24H,16-18H2,1-5H3/t20-,23+,24-,29?/m1/s1 |
Clé InChI |
RXESIZTVVFFEOV-JVAGGYQCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



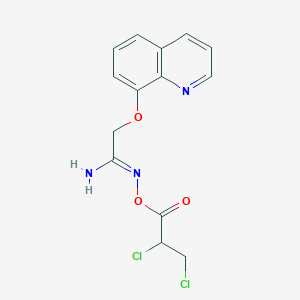
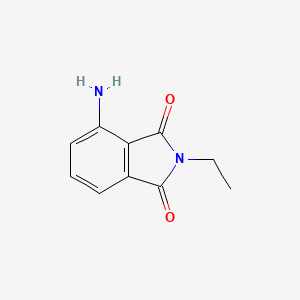
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)

![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
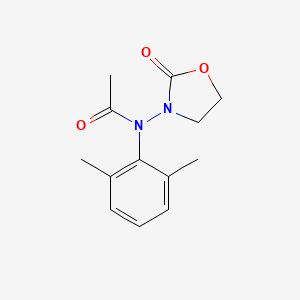
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
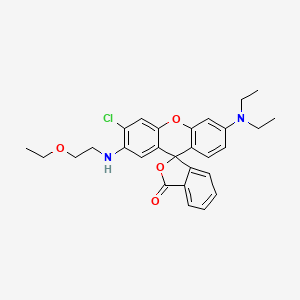
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

